![molecular formula C19H21N3O2S B4391968 N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)
N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
Overview
Description
N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a compound that belongs to the class of thienopyrimidines. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have activity against a variety of targets, making it a versatile tool for studying cellular signaling pathways. However, its mechanism of action is not fully understood, which may limit its use in some experiments. In addition, its effects on cellular processes may vary depending on the cell type and experimental conditions, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide. One potential direction is the development of new drugs based on its structure and activity. It has been shown to have activity against a variety of targets, making it a potential candidate for the treatment of various diseases. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how it interacts with cellular targets and modulates cellular signaling pathways. Finally, the effects of N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide on different cell types and in different experimental conditions should be further explored to determine its potential as a research tool.
Scientific Research Applications
N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has been studied for its potential applications in scientific research. It has been shown to have activity against a variety of targets, including enzymes and receptors. It has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-21(5-2)16(23)10-22-12-20-18-17(19(22)24)15(11-25-18)14-8-6-13(3)7-9-14/h6-9,11-12H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCGUGEDVWIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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